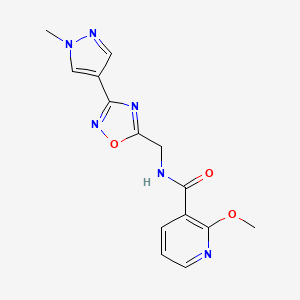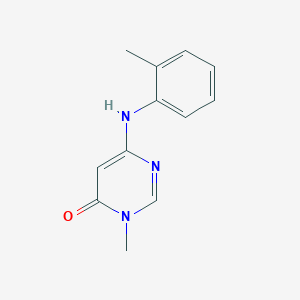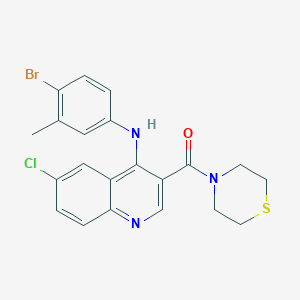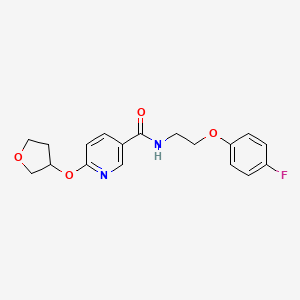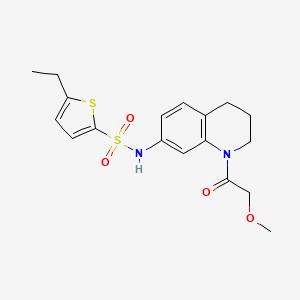![molecular formula C17H16F3NO2 B2398095 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1797694-37-1](/img/structure/B2398095.png)
2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with fluorine atoms and a methoxypropyl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as fluorine gas or other fluorinating agents.
Amidation: Formation of the benzamide core by reacting the fluorinated benzene derivative with an appropriate amine.
Alkylation: Introduction of the methoxypropyl group through an alkylation reaction using reagents like alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
科学研究应用
2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: It is used in molecular docking studies to understand its interactions with biological targets.
作用机制
The mechanism of action of 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial proteins, disrupting their function and leading to bacterial cell death . The fluorine atoms enhance its binding affinity and specificity to the target proteins.
相似化合物的比较
Similar Compounds
2,6-difluoro-3-methoxybenzamide: Similar in structure but lacks the methoxypropyl group.
2,6-difluoro-N-hydroxy-benzamidine: Contains a hydroxyl group instead of the methoxypropyl group.
Uniqueness
2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is unique due to the presence of both fluorine atoms and the methoxypropyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
2,6-difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-17(23-2,11-6-3-4-7-12(11)18)10-21-16(22)15-13(19)8-5-9-14(15)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXCLIKARSHVLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
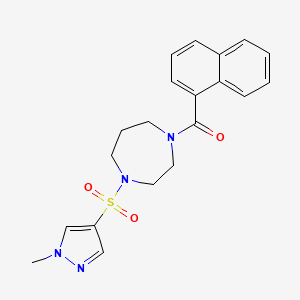
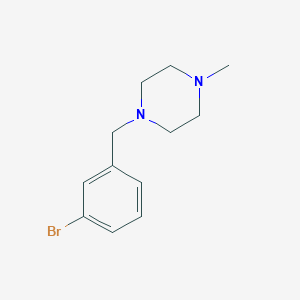
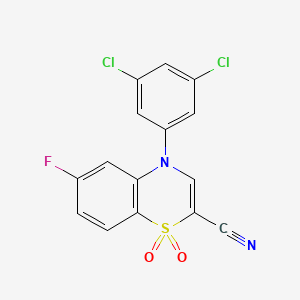
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
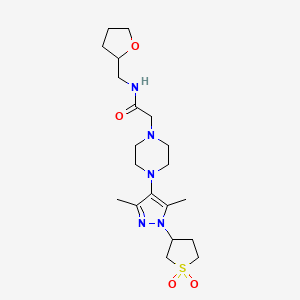
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)

